molecular formula C11H11N3O B10839439 1-(4-Aminophenyl)-2-(1h-imidazol-1-yl)ethanone

1-(4-Aminophenyl)-2-(1h-imidazol-1-yl)ethanone

Katalognummer B10839439
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: QRMNVYHFJCGDDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanone is a compound that features both an aminophenyl group and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanone typically involves the reaction of 4-aminobenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the aminophenyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Similar Compounds:

    1-(4-Nitrophenyl)-2-(1H-imidazol-1-yl)ethanone: Similar structure but with a nitro group instead of an amino group.

    1-(4-Hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone: Contains a hydroxy group instead of an amino group.

Uniqueness: this compound is unique due to the presence of both an aminophenyl group and an imidazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H11N3O

Molekulargewicht

201.22 g/mol

IUPAC-Name

1-(4-aminophenyl)-2-imidazol-1-ylethanone

InChI

InChI=1S/C11H11N3O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7,12H2

InChI-Schlüssel

QRMNVYHFJCGDDI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)CN2C=CN=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.